molecular formula C17H16N2OS B3147972 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 634155-00-3

3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B3147972
CAS No.: 634155-00-3
M. Wt: 296.4 g/mol
InChI Key: AOFUKJAWMDOXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one is an organic compound with the molecular formula C17H16N2OS. This compound is known for its unique structure, which includes a pyridine ring, a phenyl ring, and a cyclohexenone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 4-(pyridin-2-ylsulfanyl)aniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-ylsulfanyl)aniline: A precursor in the synthesis of 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one.

    Cyclohex-2-en-1-one: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of the compound.

Uniqueness

This compound is unique due to its combination of a pyridine ring, a phenyl ring, and a cyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-pyridin-2-ylsulfanylanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-15-5-3-4-14(12-15)19-13-7-9-16(10-8-13)21-17-6-1-2-11-18-17/h1-2,6-12,19H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFUKJAWMDOXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206446
Record name 3-[[4-(2-Pyridinylthio)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634155-00-3
Record name 3-[[4-(2-Pyridinylthio)phenyl]amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634155-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(2-Pyridinylthio)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one
Reactant of Route 6
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.